methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate
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Overview
Description
Methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring, an indole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The chloropyridine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate is used to study the interactions of indole derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for the design of pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar pyridine ring structure.
Indole-3-carboxylate: A related compound with an indole ring and a carboxylate group.
Chloropyridine derivatives: Other compounds containing a chloropyridine moiety.
Uniqueness: Methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate is unique due to its combination of functional groups and structural features
Properties
IUPAC Name |
methyl 1-[(6-chloropyridin-3-yl)methyl]indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-16(20)14-8-12-4-2-3-5-13(12)19(14)10-11-6-7-15(17)18-9-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZPSDPHZDQDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331343 |
Source
|
Record name | methyl 1-[(6-chloropyridin-3-yl)methyl]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666140 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861207-52-5 |
Source
|
Record name | methyl 1-[(6-chloropyridin-3-yl)methyl]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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